5-Bromo-2-thienylzinc bromide chemical properties
5-Bromo-2-thienylzinc bromide chemical properties
An In-depth Technical Guide to 5-Bromo-2-thienylzinc Bromide: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-bromo-2-thienylzinc bromide, a pivotal organozinc reagent in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the reagent's synthesis, handling, reactivity, and critical role in the construction of complex molecular architectures. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Organozinc Reagents
Organozinc compounds, first prepared by Edward Frankland in 1849, have become indispensable tools for carbon-carbon bond formation.[1] Their moderate reactivity, compared to highly polar organolithium or Grignard reagents, imparts a remarkable degree of functional group tolerance, allowing for complex syntheses without the need for extensive protecting group strategies.[1][2][3] This unique characteristic is central to their widespread use in palladium- and nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.[2]
Among the vast arsenal of organozinc reagents, 5-bromo-2-thienylzinc bromide stands out as a highly valuable building block. It provides a direct route to incorporating the 5-bromo-2-thienyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the bromine atom on the thiophene ring serves as a convenient synthetic handle for subsequent functionalization, enabling iterative cross-coupling strategies for the rapid assembly of complex molecular libraries.
Core Physicochemical and Safety Profile
5-Bromo-2-thienylzinc bromide is almost exclusively handled as a solution, typically in tetrahydrofuran (THF), due to its reactivity. Its properties are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 151073-94-8 | [4][5][6] |
| Molecular Formula | C₄H₂Br₂SZn | [5][7] |
| Molecular Weight | 307.32 g/mol | [5][8] |
| Appearance | Typically a solution in THF | [8][9] |
| Typical Concentration | 0.5 M in THF | [9][10] |
| Density (of 0.5M solution) | ~1.021 g/mL at 25 °C | [5][11] |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon) | [12] |
Safety and Handling
This reagent is hazardous and requires careful handling by trained personnel using appropriate engineering controls and personal protective equipment (PPE).
-
Hazards: Flammable liquid and vapor. Water-reactive. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[5][9][12]
-
Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[9][13] Use non-sparking tools and ensure adequate ventilation.
-
PPE: Chemical-resistant gloves (inspect prior to use), flame-retardant lab coat, and chemical safety goggles/face shield are mandatory.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.
Synthesis and Preparation
The preparation of organozinc halides can be achieved through several methods. The most common is the direct insertion of zinc metal into an organic halide. This process often requires highly activated zinc, such as Rieke® Zinc, to react efficiently with aryl bromides.[1] An alternative and frequently used laboratory method involves transmetalation from a more reactive organometallic species, such as an organolithium or Grignard reagent.
Workflow for Synthesis via Transmetalation
The following diagram outlines the logical flow for preparing 5-bromo-2-thienylzinc bromide from 2,5-dibromothiophene. This two-step approach is common when direct zinc insertion is sluggish.
Caption: Synthesis workflow for 5-bromo-2-thienylzinc bromide.
Experimental Protocol: Synthesis of 5-Bromo-2-thienylzinc Bromide (0.5 M Solution in THF)
This protocol is a representative procedure for laboratory-scale synthesis. Causality: The selective lithiation at the 2-position of 2,5-dibromothiophene is driven by the higher acidity of the proton at this position, facilitating the lithium-halogen exchange. The subsequent transmetalation with zinc bromide is a rapid and exothermic process that yields the more stable organozinc reagent.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the procedure.
-
Initial Charge: To the flask, add anhydrous zinc bromide (ZnBr₂, 1.1 equivalents) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C.
-
Grignard Formation (Alternative to Lithiation): In a separate flame-dried flask under argon, prepare the corresponding Grignard reagent by adding a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF dropwise to a stirring suspension of magnesium turnings (1.05 equivalents) in THF. A crystal of iodine can be added to initiate the reaction.
-
Transmetalation: Once the Grignard formation is complete, slowly transfer the Grignard solution via cannula to the cooled solution of zinc bromide.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the organozinc reagent is typically complete within this timeframe.
-
Quantification and Storage: The concentration of the resulting 5-bromo-2-thienylzinc bromide solution should be determined by titration (e.g., with iodine) before use. The solution can be stored in a sealed, argon-flushed container at 2-8 °C.[12]
Reactivity and Key Applications: The Negishi Cross-Coupling
The primary utility of 5-bromo-2-thienylzinc bromide is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions.[14][15] The Negishi coupling is particularly effective for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and hetero-biaryl compounds.[15]
Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling is a well-established pathway common to many cross-coupling reactions.[15][16]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[14][15]
-
Transmetalation: The organozinc reagent (5-bromo-2-thienylzinc bromide) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[15][16][17] This step is the defining feature of the Negishi reaction.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[14][15]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling of 5-Bromo-2-thienylzinc Bromide with an Aryl Iodide
This protocol demonstrates the practical application of the reagent in a typical cross-coupling reaction. Causality: The choice of a palladium catalyst with phosphine ligands is crucial; the ligands stabilize the palladium center and modulate its reactivity to facilitate the oxidative addition and reductive elimination steps. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many standard couplings.[14]
-
Apparatus Setup: In a glovebox or under a positive flow of argon, charge a flame-dried Schlenk flask with the aryl iodide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the solids.
-
Reagent Addition: While stirring, slowly add the solution of 5-bromo-2-thienylzinc bromide (0.5 M in THF, 1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromothiophene.
Significance in Drug Discovery and Materials Science
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic properties like solubility and metabolism while maintaining or enhancing biological activity. 5-Bromo-2-thienylzinc bromide is a key reagent for introducing this scaffold during the synthesis of novel drug candidates.[18]
In materials science, polythiophenes are a major class of conductive polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to precisely construct thiophene-based oligomers and polymers via iterative cross-coupling reactions, often starting from reagents like 5-bromo-2-thienylzinc bromide, is fundamental to the development of new functional materials.
Conclusion
5-Bromo-2-thienylzinc bromide is a powerful and versatile synthetic tool. Its combination of high reactivity in cross-coupling reactions and excellent tolerance for a wide range of functional groups makes it an invaluable reagent for chemists in both academic and industrial settings.[2][19] A thorough understanding of its properties, preparation, and handling is essential for leveraging its full potential in the efficient synthesis of complex molecules for pharmaceutical and materials science applications.
References
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